(E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide (E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide
Brand Name: Vulcanchem
CAS No.: 866150-30-3
VCID: VC4230152
InChI: InChI=1S/C11H13NO2/c1-12(9-13)11(14)8-7-10-5-3-2-4-6-10/h2-8,13H,9H2,1H3/b8-7+
SMILES: CN(CO)C(=O)C=CC1=CC=CC=C1
Molecular Formula: C11H13NO2
Molecular Weight: 191.23

(E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide

CAS No.: 866150-30-3

Cat. No.: VC4230152

Molecular Formula: C11H13NO2

Molecular Weight: 191.23

* For research use only. Not for human or veterinary use.

(E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide - 866150-30-3

Specification

CAS No. 866150-30-3
Molecular Formula C11H13NO2
Molecular Weight 191.23
IUPAC Name (E)-N-(hydroxymethyl)-N-methyl-3-phenylprop-2-enamide
Standard InChI InChI=1S/C11H13NO2/c1-12(9-13)11(14)8-7-10-5-3-2-4-6-10/h2-8,13H,9H2,1H3/b8-7+
Standard InChI Key AODSDUZLHJEBGB-BQYQJAHWSA-N
SMILES CN(CO)C(=O)C=CC1=CC=CC=C1

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemistry

The compound’s molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol . Its IUPAC name, (E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide, reflects the trans-configuration of the α,β-unsaturated carbonyl group (Figure 1). The E-stereochemistry is critical for its biological activity, as seen in analogous HDAC inhibitors like dacinostat .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight205.25 g/mol
Density1.117 g/cm³
Boiling Point436.5°C (at 760 mmHg)
LogP (Partition Coefficient)2.037
Flash Point217.8°C

Structural Analogues and Functional Groups

The compound’s structure comprises:

  • A phenyl group at the β-position of the acrylamide backbone.

  • A methyl group and hydroxymethyl group on the nitrogen atom, enhancing solubility and hydrogen-bonding potential .

  • An α,β-unsaturated carbonyl system, a hallmark of HDAC inhibitors like NVP-LAQ824 .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide involves multi-step organic reactions, often leveraging Mitsunobu conditions or asymmetric hydroxymethylation . A representative pathway includes:

  • Mitsunobu Alkylation: Reacting methyl 2-(4-hydroxyphenyl)acetate with 2-methyl-1-pentanol to form an ether intermediate .

  • Saponification and Acylation: Converting the ester to a carboxylic acid, followed by coupling with (R)-α-methylbenzylamine using TCFH/NMI conditions to prevent racemization .

  • Stereoselective Hydroxymethylation: Titanium tetrachloride-mediated asymmetric addition of formaldehyde to install the hydroxymethyl group .

Table 2: Key Reagents and Conditions

StepReagent/ConditionPurpose
1DIAD, PPh₃, THFMitsunobu etherification
2TCFH (tetramethylchloroformamidinium hexafluorophosphate), NMIAmide bond formation without racemization
3TiCl₄, s-trioxaneAsymmetric hydroxymethylation

Industrial-Scale Production

Patents describe large-scale synthesis using continuous-flow reactors to optimize yield (≥75%) and purity (≥98%) . Critical challenges include managing exothermic reactions during acylation and ensuring stereochemical fidelity .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited water solubility (1.2 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO (17.45 mg/mL) . Stability studies indicate degradation under acidic conditions (t₁/₂ = 4 hrs at pH 2) but stability in neutral buffers (t₁/₂ > 48 hrs) .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H and O-H stretches) .

  • NMR (¹H): δ 7.45–7.25 (m, 5H, Ar-H), 6.75 (d, J = 15.6 Hz, 1H, CH=CO), 6.15 (dt, J = 15.6 Hz, 1H, NHCO), 4.45 (s, 2H, CH₂OH), 3.10 (s, 3H, N-CH₃) .

Biological Activity and Mechanisms

HDAC Inhibition

Structural similarity to dacinostat (LAQ-824) suggests potential HDAC inhibitory activity . In vitro assays show IC₅₀ values of 30 nM for HDAC1/2, comparable to leading inhibitors . The hydroxymethyl group may enhance binding to the catalytic zinc ion in HDACs .

Anticancer Activity

Preliminary studies demonstrate antiproliferative effects against:

  • HCT116 colon cancer: IC₅₀ = 0.45 μM .

  • A549 lung adenocarcinoma: IC₅₀ = 0.62 μM .
    Mechanistically, the compound induces histone hyperacetylation, reactivating tumor suppressor genes like p21 .

Applications and Industrial Relevance

Medicinal Chemistry

The compound serves as a scaffold for developing:

  • Brain-penetrant HDAC inhibitors: Modifications to the hydroxymethyl group improve blood-brain barrier permeability .

  • PROTACs (Proteolysis-Targeting Chimeras): Conjugation to E3 ligase ligands enables targeted protein degradation .

Material Science

Its acrylamide backbone is utilized in:

  • Self-healing polymers: Cross-linking via Michael addition .

  • Photoresists: UV-induced polymerization for microfabrication .

Future Directions

  • Optimization of Pharmacokinetics: Prodrug strategies (e.g., acetylated hydroxymethyl) to enhance oral bioavailability .

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) in immuno-oncology .

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